molecular formula C17H17N5O2 B2470400 N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251562-10-3

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2470400
CAS No.: 1251562-10-3
M. Wt: 323.356
InChI Key: YFBXUQBCDIIXMH-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide is a benzamide derivative featuring a 3-(pyrimidin-2-yloxy) substituent on the aromatic ring and a 3-(1H-imidazol-1-yl)propyl chain attached to the amide nitrogen.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(19-8-3-10-22-11-9-18-13-22)14-4-1-5-15(12-14)24-17-20-6-2-7-21-17/h1-2,4-7,9,11-13H,3,8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBXUQBCDIIXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, with a molecular weight of 351.41 g/mol. The structure integrates an imidazole moiety, a pyrimidine group, and a benzamide backbone, which are known for their significant biological activities.

Property Value
Molecular FormulaC19H21N5O2
Molecular Weight351.41 g/mol
PurityTypically ≥ 95%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole and pyrimidine derivatives, including this compound. The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have been reported to exhibit significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like cefadroxil .

Anticancer Activity

The benzamide scaffold has been extensively studied for its anticancer properties. Compounds featuring this structure have shown promising results in inhibiting specific kinases involved in cancer progression. A related study indicated that derivatives of benzamide could effectively inhibit RET kinase activity, suggesting that this compound may also possess similar anticancer potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole and pyrimidine rings can significantly influence the compound's efficacy and selectivity against target pathogens or cancer cells.

Key Findings from SAR Studies:

  • Imidazole Substitution : Modifications on the imidazole ring can enhance binding affinity to biological targets.
  • Pyrimidine Variants : Different substitutions on the pyrimidine moiety have been linked to increased antimicrobial activity.
  • Benzamide Core : The presence of electron-withdrawing or electron-donating groups on the benzamide core can modulate the compound's pharmacokinetics and dynamics.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antibacterial Efficacy : A study involving benzimidazole derivatives found that certain modifications resulted in enhanced antibacterial properties against resistant strains of E. coli and Staphylococcus aureus.
  • Anticancer Activity : Research on similar benzamide derivatives demonstrated effective inhibition of cell proliferation in various cancer cell lines, indicating potential therapeutic applications for this compound.

Scientific Research Applications

Medicinal Chemistry

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyrimidin-2-yloxy)benzamide has been studied for its potential as a therapeutic agent. Key applications include:

  • Antitumor Activity : Research indicates that imidazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown IC50 values ranging from 4 to 17 μM against various cancer types, suggesting that this compound may also possess similar antitumor properties.
  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The oxalamide linkage may enhance binding affinity to specific enzymes, leading to inhibition of their activity .

Biological Research

In biological contexts, the compound serves as a model for studying interactions between imidazole-containing molecules and biological targets. This includes:

  • Metal Ion Interaction Studies : Investigating how the imidazole ring interacts with metal ions can provide insights into enzyme mechanisms and the development of inhibitors .
  • Pharmacological Studies : The compound's structure allows it to be used in pharmacological studies aimed at understanding drug-receptor interactions and the development of new therapeutic agents .

Industrial Applications

In industrial settings, this compound can be utilized in:

  • Material Science : Its unique chemical properties make it suitable for developing new materials, such as polymers or coatings that require specific chemical functionalities .
  • Synthesis of Complex Molecules : It can serve as a building block for synthesizing more complex molecules in pharmaceutical development.

Case Study 1: Antitumor Effects

A study investigated the cytotoxic effects of various imidazole derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation, highlighting its potential as an antitumor agent .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the interaction of imidazole derivatives with metalloproteins demonstrated that these compounds could effectively inhibit enzyme activity by coordinating with metal ions. This mechanism was explored using this compound as a model compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs share a common benzamide core with variations in substituent groups, which critically influence physicochemical properties and bioactivity. Key analogs from include:

Compound ID Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
5 Acetamide C9H14N4O 194.24 Simplest analog; lacks aromatic substituent
6 4-Fluoro C14H15FN4O 290.30 Electron-withdrawing fluorine enhances polarity
7 4-Trifluoromethyl C15H15F3N4O 340.30 Strongly electron-withdrawing; improves metabolic stability
8 4-Nitro C14H15N5O3 307.30 Nitro group may enhance π-π stacking but reduce solubility
9 Biphenyl C20H20N4O 344.40 Bulky substituent; potential for enhanced receptor binding
Target 3-(Pyrimidin-2-yloxy) ~C19H18N5O2 ~356.38 (estimated) Pyrimidine offers hydrogen-bonding sites; moderate solubility

Notes:

  • Imidazole-propyl chains (common across analogs) enable metal coordination, as seen in ’s N,O-bidentate directing groups for C–H functionalization .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Fluorinated (Compound 6) and methoxy-containing () analogs exhibit higher aqueous solubility than nitro or biphenyl derivatives . The target’s pyrimidine group may confer intermediate solubility.
  • Metabolic Stability : Trifluoromethyl groups (Compound 7) resist oxidative metabolism, whereas nitro groups (Compound 8) are prone to reduction, impacting half-life .

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